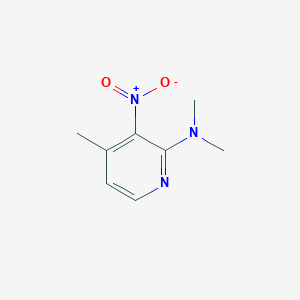

2-Pyridinamine, N,N,4-trimethyl-3-nitro-

Description

Significance of Substituted Pyridinamines in Organic Synthesis

Substituted pyridinamines, particularly aminopyridines, are essential building blocks in organic synthesis. researchgate.netrsc.org Their utility stems from the presence of one or more reactive amino groups on the pyridine (B92270) ring, which can serve as nucleophiles or be modified to introduce a wide range of other functionalities. These compounds are considered vital precursors for the creation of more complex heterocyclic systems and are extensively used in the synthesis of natural products and medicinal compounds. rsc.orgresearchgate.net

The versatility of aminopyridine derivatives allows them to participate in various chemical transformations, including C-N bond-forming reactions, which are fundamental in synthetic organic chemistry. nih.gov They are key components in multicomponent reactions (MCRs), which are efficient synthetic strategies that allow for the construction of complex molecules in a single step. researchgate.netnih.gov The development of novel synthetic methods using aminopyridine moieties is an active area of research, aimed at creating new compounds with potentially enhanced bioactivity and lower toxicity. researchgate.net For instance, derivatives of 2-aminopyridine (B139424) are precursors for a variety of heterocyclic compounds with demonstrated antibacterial, anticancer, and anti-inflammatory activities. nih.gov The ability to readily functionalize the pyridine ring and the amino group makes substituted pyridinamines indispensable tools for chemists seeking to build molecular diversity and access novel chemical space. rsc.orgresearchgate.net

Overview of Nitropyridine and Aminopyridine Derivatives in Academic Research

The academic interest in nitropyridine and aminopyridine derivatives is largely driven by their significant biological activities and their roles as versatile synthetic intermediates.

Aminopyridine Derivatives: Aminopyridines are a class of heterocyclic compounds that have been studied extensively for their pharmacological potential. researchgate.net They exist in three primary isomeric forms (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) and their derivatives are central to medicinal chemistry. researchgate.netrsc.org These compounds interact with various enzymes and receptors, leading to a broad spectrum of biological effects. rsc.orgresearchgate.net Their unique structural properties make them a "privileged scaffold" in drug design, with numerous FDA-approved drugs containing the aminopyridine moiety. rsc.org Research is continually expanding, with growing expectations for their application in treating a multitude of disorders. rsc.orgresearchgate.net Studies often focus on synthesizing new derivatives to explore their structure-activity relationships and to develop more effective and targeted therapeutic agents. nih.gov

Nitropyridine Derivatives: Nitropyridines are another crucial class of pyridine derivatives in academic research, primarily valued as synthetic intermediates. nih.govresearchgate.net The nitro group is a powerful electron-withdrawing group that can activate the pyridine ring for certain reactions. More importantly, it is a versatile functional group that can be readily reduced to an amino group, providing a strategic route to aminopyridine derivatives that may not be accessible through direct amination. nih.gov This transformation is a key step in the synthesis of many bioactive molecules.

Beyond their role as synthetic precursors, nitropyridines themselves can exhibit biological activity. nih.gov Although historically considered an underexplored class of compounds, recent advances in synthetic methods have made polyfunctional nitropyridine derivatives more accessible. nih.govresearchgate.net This has spurred increased investigation into their biological properties and potential applications in pharmacology and materials science. nih.gov

Research Context for 2-Pyridinamine, N,N,4-trimethyl-3-nitro-

Specific research findings on 2-Pyridinamine, N,N,4-trimethyl-3-nitro- are not widely available in published literature, suggesting it is a novel or highly specialized compound. However, a research context can be constructed based on its distinct structural features, which combine the functionalities of a substituted 2-aminopyridine and a nitropyridine.

The molecule's structure features a pyridine ring substituted with four different groups: a dimethylamino group at position 2, a nitro group at position 3, and a methyl group at position 4. This specific arrangement of electron-donating (dimethylamino, methyl) and electron-withdrawing (nitro) groups creates a unique electronic landscape on the pyridine ring. Research on this compound would likely focus on several key areas:

Synthesis and Reactivity: Developing efficient synthetic routes to 2-Pyridinamine, N,N,4-trimethyl-3-nitro- and exploring its reactivity. The steric hindrance from the methyl and dimethylamino groups adjacent to the nitro group could influence its chemical behavior, particularly in reactions involving the nitro group (e.g., reduction) or the pyridine ring itself.

Medicinal Chemistry: Investigating its potential as a scaffold for new therapeutic agents. Given the established biological activities of both aminopyridines and nitropyridines, this compound could be a candidate for screening in various biological assays. nih.govrsc.org The reduction of the nitro group to an amine would yield a 2,3-diaminopyridine (B105623) derivative, a structure of interest in medicinal chemistry for creating fused heterocyclic systems.

Materials Science: The push-pull nature of the electronic substituents could impart interesting photophysical properties (e.g., fluorescence, nonlinear optics), making it a candidate for investigation in materials science, similar to other polarized heterocyclic systems. nih.gov

The combination of these functional groups in a single molecule provides a platform for creating complex molecular architectures and exploring novel structure-activity relationships in heterocyclic chemistry.

Data Tables

Table 1: Chemical Properties of 2-Pyridinamine, N,N,4-trimethyl-3-nitro-

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | N,N,4-trimethyl-3-nitro-2-pyridinamine |

| Physical Properties | Data not readily available in literature. |

Structure

3D Structure

Properties

CAS No. |

21901-20-2 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N,N,4-trimethyl-3-nitropyridin-2-amine |

InChI |

InChI=1S/C8H11N3O2/c1-6-4-5-9-8(10(2)3)7(6)11(12)13/h4-5H,1-3H3 |

InChI Key |

PIOZNZUCVJZMCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)N(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Pyridinamine, N,n,4 Trimethyl 3 Nitro

Strategies for Pyridine (B92270) Ring Functionalization and Derivatization

The construction of the target molecule relies on the sequential and controlled introduction of three different functional groups onto the pyridine scaffold. Key strategies involve the regioselective nitration of a picoline precursor, followed by the introduction of the dimethylamino group via nucleophilic substitution.

Regioselective Nitration of Pyridine Precursors

A primary route to introducing the required 3-nitro group is the electrophilic nitration of a suitable aminopicoline precursor. The most common starting material for this approach is 2-amino-4-picoline (2-amino-4-methylpyridine).

To overcome these regioselectivity issues, researchers have explored strategies such as isolating the 2-nitramino intermediate and exploiting its steric bulk to direct other substitutions before inducing rearrangement. acs.orgacs.org This approach allows for the introduction of other groups, like bromine, at the 5-position, with the nitramino group serving as both a protecting group for the amine and a directing group to steer the nitro group to the 3-position upon rearrangement. acs.orgacs.org

Table 1: Regioselectivity in the Nitration of 2-Amino-4-picoline

| Precursor | Reagents | Conditions | Products | Ratio (3-nitro:5-nitro) | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-picoline | H₂SO₄, HNO₃ | 0°C to Room Temp, 60h | 2-amino-4-methyl-3-nitropyridine (B139313) & 2-amino-4-methyl-5-nitropyridine | 1:4 | acs.org |

| 2-Amino-4-picoline | Nitrating Mixture | Not specified | Non-selective nitration at positions 3 and 5 | Not specified | googleapis.comgoogle.com |

Introduction of the N,N-Dimethylamino Moiety via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups onto electron-deficient aromatic rings. In the synthesis of the target compound, this strategy is employed by reacting a 2-halopyridine intermediate, which is activated by the strongly electron-withdrawing 3-nitro group, with dimethylamine (B145610).

A suitable precursor for this reaction is 2-chloro-4-methyl-3-nitropyridine (B135334). googleapis.cominnospk.com The chlorine atom at the C2 position, which is ortho to the activating nitro group, serves as an excellent leaving group. The reaction with dimethylamine displaces the chloride to form the C-N bond, yielding the N,N-dimethylamino moiety.

A highly efficient and practical procedure involves the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF), which serves as both the solvent and the source of the dimethylamine nucleophile. nih.gov This method avoids handling volatile dimethylamine gas and can lead to high yields. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with dimethylamine generated under these conditions has been reported to produce the corresponding dimethylamino-substituted product in 98% yield in under an hour. nih.gov This high reactivity underscores the feasibility of this approach for synthesizing N,N,4-trimethyl-3-nitro-2-pyridinamine from its chlorinated precursor.

Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Pyridines

| Substrate | Nucleophile Source | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | N,N-Dimethylformamide / KOH | 150°C, 1h | 98% | nih.gov |

| 2-Fluoropyridine | N,N-Dimethylformamide / KOH | 150°C, 0.5h | 95% | nih.gov |

Multi-Step Synthesis Pathways from Simpler Pyridine Derivatives

Synthesizing the target compound involves combining the individual functionalization reactions into a coherent multi-step pathway. The order of these steps is critical for achieving the desired substitution pattern.

Amination Reactions with Halopyridines and Amines

This pathway involves the construction of a key intermediate, 2-chloro-4-methyl-3-nitropyridine, followed by a nucleophilic substitution reaction with dimethylamine.

The synthesis of the halopyridine intermediate is itself a multi-step process. innospk.com One route starts with the nitration and chlorination of 4-picoline derivatives. googleapis.com Once 2-chloro-4-methyl-3-nitropyridine is obtained, it serves as a robust substrate for amination. innospk.com As detailed in section 2.1.2, the presence of the 3-nitro group significantly activates the C2 position toward nucleophilic attack. The reaction with dimethylamine, often in a solvent like DMF, proceeds efficiently to displace the chloro group and install the N,N-dimethylamino functionality, completing the synthesis of the target molecule. nih.gov This pathway is advantageous as the SNAr reaction is typically high-yielding and selective. nih.gov

Post-Nitration N-Alkylation of the Amino Group

An alternative synthetic sequence involves introducing the nitro group before alkylating the amino function. This pathway begins with the regioselective nitration of 2-amino-4-methylpyridine (B118599) to form 2-amino-4-methyl-3-nitropyridine, as described in section 2.1.1. acs.orgsigmaaldrich.com

The subsequent step is the exhaustive N-methylation of the primary amino group of 2-amino-4-methyl-3-nitropyridine. This transformation can be achieved using various methylating agents. Traditional methods often employ reagents like methyl iodide or dimethyl sulfate. More modern, sustainable approaches utilize formaldehyde (B43269) as the C1 source in the presence of a reducing agent (reductive amination) or a heterogeneous catalyst. For example, ruthenium nanoparticles supported on carbon (Ru/C) have been shown to be effective for the N-dimethylation of a wide range of primary amines using formaldehyde. nih.gov This catalytic method is highly selective and proceeds under relatively mild conditions, offering an efficient and operationally simple route to convert the 2-amino-4-methyl-3-nitropyridine intermediate into the final product, 2-Pyridinamine, N,N,4-trimethyl-3-nitro-. nih.gov

Transformation of Precursor Functional Groups

A key strategy for the synthesis of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- involves the sequential functionalization of a pre-existing pyridine ring. This approach relies on the transformation of strategically placed functional groups to build the target molecule. A plausible retrosynthetic analysis suggests that the target compound could be assembled from a 4-methyl-3-nitropyridine (B1297851) precursor, with subsequent introduction of the N,N-dimethylamino group at the C-2 position.

The introduction of the nitro group at the 3-position of a pyridine ring can be challenging due to the deactivating nature of the ring nitrogen towards electrophilic aromatic substitution, which tends to direct incoming electrophiles to the 3- and 5-positions, albeit sluggishly. wikipedia.org Direct nitration of pyridine itself is often inefficient. wikipedia.org However, more advanced methods have been developed. One effective method involves the reaction of pyridine derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium salt. This intermediate is then treated with a nucleophile, such as aqueous sodium bisulfite, to facilitate the formation of the 3-nitropyridine (B142982). thieme-connect.comntnu.nontnu.no This process is believed to proceed through the formation of N-nitro-1,2-dihydropyridine-2-sulfonic acid, which then rearranges to the final product. ntnu.norsc.org The mechanism is thought to involve a thieme-connect.comnumberanalytics.com sigmatropic shift of the nitro group. ntnu.nopsu.edu

The choice of solvent can influence the outcome of the nitration. Solvents such as dichloromethane (B109758), nitromethane (B149229), or liquid sulfur dioxide have been employed for the initial reaction with dinitrogen pentoxide. ntnu.nopsu.edu A modified procedure involves reacting the pyridine compound with dinitrogen pentoxide in dichloromethane or nitromethane, followed by treatment with sodium bisulfite in a methanol/water mixture. ntnu.nontnu.no

Once the 3-nitro-4-methylpyridine core is established, the introduction of the dimethylamino group at the 2-position can be envisioned through the transformation of a suitable precursor. For instance, a halogen, such as chlorine or bromine, at the 2-position would be an excellent handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination. The presence of the electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack. nih.govwikipedia.org Therefore, a 2-chloro-4-methyl-3-nitropyridine intermediate could be reacted with dimethylamine to furnish the desired product.

Another approach involves the direct amination of a C-H bond. While the classic Chichibabin reaction, using sodium amide, is a well-known method for introducing an amino group at the 2-position of pyridine, it often lacks generality for substituted pyridines and with primary amines. numberanalytics.com More modern variations of the Chichibabin amination have been developed. For example, a protocol using sodium hydride in the presence of lithium iodide has been shown to facilitate the C2-amination of pyridines with primary alkyl amines. orgsyn.orgntu.edu.sg

The following table summarizes some relevant functional group transformations in pyridine synthesis:

| Precursor Functional Group | Reagents and Conditions | Product Functional Group | Yield (%) | Reference |

| Pyridine | 1. N₂O₅, CH₂Cl₂ or MeNO₂ 2. NaHSO₃, MeOH/H₂O | 3-Nitropyridine | Moderate to Good | ntnu.nontnu.no |

| 2-Chloro-5-methyl-3-nitropyridine | Secondary Amines | 2-(Dialkylamino)-5-methyl-3-nitropyridine | Moderate | nih.gov |

| Pyridine | n-Butylamine, NaH, LiI, THF, reflux | 2-(n-Butylamino)pyridine | 95 | ntu.edu.sg |

| 3-Nitropyridine | NH₃, KMnO₄, DMSO/H₂O | 2-Amino-5-nitropyridine | 66 | ntnu.no |

Catalytic Approaches in the Synthesis of Substituted Pyridinamines

Catalytic methods offer a powerful and versatile toolkit for the formation of C-N bonds in the synthesis of pyridinamines, often providing milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and are highly applicable to the synthesis of pyridinamines. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, a plausible route would involve the Buchwald-Hartwig amination of a 2-halo-4-methyl-3-nitropyridine with dimethylamine. The choice of ligand is crucial for the success of these couplings, with sterically hindered phosphine (B1218219) ligands often being employed. wikipedia.org

Copper-catalyzed C-N bond formation, a variation of the Ullmann condensation, also provides a viable route to pyridinamines. These reactions can sometimes offer advantages over palladium-catalyzed methods, particularly in terms of cost.

Direct C-H amination is an increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.gov Transition metal catalysts, including those based on rhodium, iridium, and cobalt, have been developed for the direct amination of C-H bonds. researchgate.net For instance, a dipyrrin-supported nickel catalyst has been shown to be effective for intramolecular C-H bond amination. nih.gov While intermolecular C-H amination of pyridines remains a challenge, progress is being made in this area.

The table below presents examples of metal-catalyzed amination reactions relevant to pyridinamine synthesis:

| Substrate | Amine | Catalyst System | Solvent | Yield (%) | Reference |

| 2,6-Dichloro-3-nitropyridine | Benzophenonimine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | - | nih.gov |

| Aryl Halides | Secondary Amines | Pd[P(o-Tolyl)₃]₂ | Toluene | Good | wikipedia.org |

| 2-Chloropyrazine | Morpholine | Pd(OAc)₂, XPhos, K₃PO₄ | t-AmOH | 95 | nih.gov |

| Aryl Azides | - | Cobalt Porphyrin | - | Good to Excellent | researchgate.net |

Nucleophilic catalysts, such as 4-(dimethylamino)pyridine (DMAP), are widely used in organic synthesis, particularly in acylation reactions. wikipedia.orgchemicalbook.comcommonorganicchemistry.com DMAP is more nucleophilic than pyridine itself and can act as an acyl transfer agent, significantly accelerating reactions. commonorganicchemistry.com

In the context of pyridinamine synthesis, while DMAP is not directly used to form the C-N bond of the target amine, it can be employed in ancillary steps, such as the protection of functional groups or in the activation of carboxylic acid derivatives for amide bond formation in more complex synthetic schemes. DMAP and its derivatives have also been used as catalysts in a variety of other transformations. wikipedia.orgrsc.org For instance, DMAP-based ionic liquids have been developed and used as catalysts in Fisher indole (B1671886) synthesis and for the formation of 1H-tetrazoles. rsc.org

The mechanism of DMAP catalysis in acylation typically involves the formation of a highly reactive N-acylpyridinium ion intermediate. wikipedia.org This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol or an amine, than the original acylating agent.

Solvent Effects and Reaction Condition Optimization in Pyridinamine Synthesis

The optimization of reaction conditions, including the choice of solvent, base, temperature, and catalyst, is critical for achieving high yields and regioselectivity in the synthesis of substituted pyridines.

Solvent choice can have a profound impact on the outcome of a reaction. In the synthesis of pyridine-3,5-dicarbonitriles via a multicomponent reaction, it was found that an amine base gave better results in ethanol, while an ionic base in acetonitrile (B52724) resulted in similar yields but in much shorter reaction times. orgsyn.org For the amination of polyhalogenated pyridines, a survey of solvents showed that water was the optimal reaction medium under certain conditions. acs.org In the nitration of pyridines with dinitrogen pentoxide, solvents like nitromethane and THF have been used. psu.edu

The choice of base is also a critical parameter. In the Buchwald-Hartwig amination, common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). wikipedia.orgnih.gov The strength of the base can influence the rate of both the desired reaction and potential side reactions. For the amination of polyhalogenated pyridines, NaOtBu was found to be a suitable base in DMF. acs.org

Temperature is another key variable to control. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts or decomposition of starting materials or products. For example, in a modified Chichibabin reaction, increasing the temperature from 65 °C to 85 °C under sealed conditions accelerated the conversion. ntu.edu.sg

The following table highlights the impact of reaction conditions on the outcome of relevant pyridine functionalization reactions:

| Reaction | Variable Parameter | Conditions | Outcome | Reference |

| Multicomponent Pyridine Synthesis | Catalyst/Solvent | Amine base in Ethanol | Good yield | orgsyn.org |

| Multicomponent Pyridine Synthesis | Catalyst/Solvent | Ionic base in Acetonitrile | Similar yield, shorter time | orgsyn.org |

| Amination of Polyhalogenated Pyridine | Solvent | H₂O | Optimal yield (73%) | acs.org |

| Chichibabin Amination | Temperature | 65 °C | 18 h for completion | ntu.edu.sg |

| Chichibabin Amination | Temperature | 85 °C (sealed) | 7 h for completion | ntu.edu.sg |

Comprehensive Spectroscopic Analysis and Structural Characterization of 2 Pyridinamine, N,n,4 Trimethyl 3 Nitro

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and vibrational modes of a molecule. These methods are complementary and offer a detailed fingerprint of the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) ring, the nitro group, and the methyl and dimethylamino substituents.

Key expected vibrational modes include the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The C-N stretching vibrations of the dimethylamino group and the aromatic C-N bond would also be present. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear in the 2980-2850 cm⁻¹ range. The pyridine ring itself will show a series of characteristic stretching and bending vibrations.

A hypothetical data table of prominent FT-IR peaks for 2-Pyridinamine, N,N,4-trimethyl-3-nitro- is presented below based on characteristic group frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2980-2850 | Aliphatic C-H stretching (CH₃) |

| ~1600-1450 | Pyridine ring C=C and C=N stretching |

| ~1540 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~1300-1200 | Aromatic C-N stretching |

| ~1200-1100 | Aliphatic C-N stretching |

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would be particularly useful for observing the symmetric vibrations of the nitro group and the skeletal vibrations of the pyridine ring. The symmetric stretch of the nitro group often gives a strong band in the Raman spectrum.

A table of expected prominent Raman shifts for 2-Pyridinamine, N,N,4-trimethyl-3-nitro- is provided below, based on typical group frequencies.

| Raman Shift (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2980-2850 | Aliphatic C-H stretching (CH₃) |

| ~1600-1550 | Pyridine ring stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~1000 | Pyridine ring breathing mode |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. 1H and 13C NMR are fundamental for elucidating the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would provide a wealth of information about the number of different types of protons, their electronic environments, and their connectivity. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl and dimethylamino groups.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating amino and methyl groups. The protons on the pyridine ring would likely appear as doublets or singlets depending on their coupling with adjacent protons. The protons of the 4-methyl group would appear as a singlet, as would the protons of the N,N-dimethyl group, though at a different chemical shift. The integration of these signals would correspond to the number of protons in each group.

A hypothetical ¹H NMR data table is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | d | 1H | H-6 |

| ~6.5-7.0 | d | 1H | H-5 |

| ~3.0 | s | 6H | N(CH₃)₂ |

| ~2.5 | s | 3H | 4-CH₃ |

Note: The exact chemical shifts and coupling constants (J) would depend on the solvent and the specific electronic effects within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the substituents. The carbon atom attached to the nitro group (C-3) would be expected to be deshielded, while the carbon attached to the amino group (C-2) would be shielded. The carbon atoms of the methyl and dimethylamino groups would appear in the aliphatic region of the spectrum.

A hypothetical ¹³C NMR data table is provided below.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C-2 |

| ~140-150 | C-4 |

| ~130-140 | C-6 |

| ~120-130 | C-3 |

| ~105-115 | C-5 |

| ~40-50 | N(CH₃)₂ |

| ~15-25 | 4-CH₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from 1D NMR spectra and to gain further structural insights, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons on the pyridine ring. For example, a cross-peak between the signals for H-5 and H-6 would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons of the pyridine ring and the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between the substituents on the pyridine ring, for example, between the N,N-dimethyl group and the proton at the 6-position.

Through the combined application of these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

No experimental mass spectrometry data for 2-Pyridinamine, N,N,4-trimethyl-3-nitro- is currently available.

Electron Ionization Mass Spectrometry (EI-MS)

Specific EI-MS spectra, which would detail the molecular ion peak and characteristic fragmentation patterns resulting from the loss of methyl, nitro, or other groups, have not been published.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Data regarding the formation and fragmentation of protonated molecules ([M+H]⁺) of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- under ESI-MS conditions is not found in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Published UV-Vis absorption spectra for this compound are unavailable.

Absorption Maxima and Molar Absorptivity

Without experimental spectra, the specific wavelengths of maximum absorption (λmax) and their corresponding molar absorptivity (ε) values, which are critical for understanding the electronic structure, cannot be provided.

Analysis of Electronic Transitions and Conjugation Effects

A detailed analysis of the π→π* and n→π* electronic transitions, and the influence of the combined electron-donating (N,N-dimethylamino, 4-methyl) and electron-withdrawing (3-nitro) groups on the pyridine ring's conjugated system, cannot be performed without the requisite spectroscopic data.

X-ray Crystallography for Solid-State Structure Determination

The single-crystal X-ray diffraction data necessary to determine the solid-state structure of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- has not been published. Therefore, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not available.

Molecular Geometry and Bond Parameters from Crystallographic Data

Without single-crystal X-ray diffraction data for 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, a definitive analysis of its molecular geometry, including bond lengths and angles, cannot be provided.

Crystal Packing Analysis and Unit Cell Parameters

Similarly, an analysis of the crystal packing and the determination of unit cell parameters are contingent on the availability of single-crystal X-ray diffraction data, which could not be located for 2-Pyridinamine, N,N,4-trimethyl-3-nitro-.

Computational Chemistry and Quantum Mechanical Investigations of 2 Pyridinamine, N,n,4 Trimethyl 3 Nitro

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

DFT is a powerful computational method used to investigate the electronic properties of many-body systems. It is frequently employed to determine the optimized geometry and electronic structure of molecules.

Ground State Geometries and Energetics

No published data were found regarding the ground state geometry, bond lengths, bond angles, or energetics of 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, as determined by DFT calculations. Such data would be crucial for understanding the molecule's three-dimensional structure and thermodynamic stability.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency analysis, typically performed alongside geometry optimization, helps to confirm that the optimized structure corresponds to a true energy minimum. It also allows for the theoretical prediction of infrared and Raman spectra. No vibrational frequency data for 2-Pyridinamine, N,N,4-trimethyl-3-nitro- are currently available in the public domain.

Molecular Dynamics (MD) Simulations for Conformational Analysis

MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. Such simulations would be particularly useful for understanding how 2-Pyridinamine, N,N,4-trimethyl-3-nitro- behaves in different environments, but no such studies have been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity.

Electron Density Distribution and Reactivity Prediction

Analysis of the electron density distribution, often visualized through HOMO and LUMO plots, helps to identify the nucleophilic and electrophilic sites within a molecule. This information is critical for predicting how the molecule will interact with other chemical species. Unfortunately, no FMO analysis or data on the HOMO-LUMO gap for 2-Pyridinamine, N,N,4-trimethyl-3-nitro- could be located.

Charge Transfer Characteristics

The electronic properties of molecules like 2-Pyridinamine, N,N,4-trimethyl-3-nitro- are significantly influenced by intramolecular charge transfer (ICT). This phenomenon involves the redistribution of electron density from an electron-donating group to an electron-accepting group within the same molecule upon electronic excitation. In the case of the target compound, the dimethylamino group (-N(CH₃)₂) and the methyl group (-CH₃) act as electron-donating moieties, while the nitro group (-NO₂) is a strong electron-withdrawing group. The pyridine (B92270) ring itself can act as either a weak donor or acceptor depending on the other substituents.

The charge transfer characteristics can be elucidated by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on analogous compounds, such as other nitropyridine derivatives, consistently show that the HOMO is typically localized on the electron-rich parts of the molecule, including the amino group and the pyridine ring. nih.govnih.gov Conversely, the LUMO is predominantly centered on the electron-deficient nitro group. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the charge transfer potential. A smaller energy gap generally indicates a more facile electronic excitation and a more pronounced ICT character. nih.gov For instance, in a study of 2-N-phenylamino-3-nitro-4-methylpyridine, the theoretical HOMO-LUMO energy gap was calculated to be 3.13 eV. nih.gov This value is indicative of a molecule with significant charge transfer properties. It is anticipated that 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would exhibit a comparable HOMO-LUMO gap, suggesting that it is a chemically reactive molecule where charge transfer plays a crucial role in its electronic behavior. nih.govthaiscience.info

The presence of strong donor and acceptor groups on the pyridine ring facilitates this charge transfer, which is expected to influence the molecule's optical and electronic properties, including its absorption and emission spectra.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular bonding and interactions, providing a detailed picture of electron delocalization and hyperconjugative interactions. This analysis translates the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., lone pairs, and bonding and anti-bonding orbitals).

For a molecule like 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, NBO analysis would likely reveal significant delocalization of electron density. The key interactions contributing to the molecular stability arise from the overlap between occupied (donor) and unoccupied (acceptor) orbitals. The most significant of these interactions are expected to involve the lone pair electrons of the nitrogen and oxygen atoms and the π-orbitals of the pyridine ring.

In a typical NBO analysis of a similar compound, strong intramolecular hyperconjugative interactions would be identified. For example, the interaction between the lone pair of the amino nitrogen and the antibonding π* orbitals of the adjacent C=C bonds in the pyridine ring (n -> π) would indicate significant electron delocalization from the amino group into the ring. Similarly, the interaction between the π orbitals of the pyridine ring and the antibonding π orbitals of the nitro group (π -> π*) would show the electron-withdrawing nature of the nitro group.

These delocalization effects, quantified by the second-order perturbation energy (E(2)), indicate the strength of the donor-acceptor interactions. Higher E(2) values signify stronger interactions and greater stabilization of the molecule. For instance, in a study of a substituted imidazole, a related heterocyclic system, the intramolecular charge transfer interactions were found to significantly stabilize the molecular structure. malayajournal.org It is reasonable to infer that in 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, the delocalization of electron density from the electron-donating dimethylamino and methyl groups to the electron-withdrawing nitro group via the pyridine ring would be a dominant stabilizing factor.

A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N(amino) | π* (C2-C3) | High |

| π (C2-C3) | π* (N(nitro)-O) | Moderate |

| π (C5-C6) | π* (N(nitro)-O) | Moderate |

| LP (2) O(nitro) | σ* (N(nitro)-C3) | Low |

This table is illustrative and based on expected interactions in similar molecules.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR, Raman)

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.netcardiff.ac.uk

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. researchgate.net For 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, the electron-withdrawing nitro group would deshield the adjacent protons and carbons, leading to higher chemical shifts (downfield). Conversely, the electron-donating dimethylamino and methyl groups would shield the nearby nuclei, causing them to resonate at lower chemical shifts (upfield). The predicted chemical shifts would be compared to experimental data for validation of the computed structure.

UV-Vis Spectroscopy: The electronic absorption spectrum in the Ultraviolet-Visible (UV-Vis) region is a direct consequence of electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) calculations are employed to predict the absorption wavelengths (λmax) and oscillator strengths. researchgate.net The ICT character of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- is expected to give rise to a strong absorption band in the visible region, likely contributing to the color of the compound, as is common for nitropyridine derivatives. nih.gov The primary absorption would correspond to the HOMO -> LUMO transition.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and fingerprinting a molecule. DFT calculations can predict the vibrational frequencies and intensities. cardiff.ac.ukresearchgate.net The calculated vibrational spectra for 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would be expected to show characteristic bands for the functional groups present.

A hypothetical table of predicted vibrational frequencies is presented below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch (if applicable) | ~3400-3300 |

| C-H Stretch (aromatic) | ~3100-3000 |

| C-H Stretch (aliphatic) | ~3000-2850 |

| NO₂ Asymmetric Stretch | ~1550-1500 |

| NO₂ Symmetric Stretch | ~1350-1300 |

| C=C, C=N Ring Stretch | ~1600-1400 |

| C-N Stretch | ~1300-1200 |

This table is illustrative and based on typical vibrational frequencies for the respective functional groups.

The calculated spectra for IR and Raman would be complementary, with some vibrations being more intense in one than the other, aiding in a comprehensive structural assignment. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Pyridinamine, N,n,4 Trimethyl 3 Nitro

Reactivity of the Nitro Group: Reduction and Substitution Reactions

The nitro group at the C3 position significantly influences the molecule's reactivity, primarily by activating the pyridine (B92270) ring for nucleophilic attack and by undergoing reduction to an amino group.

Nucleophilic Displacement of the Nitro Group

The presence of a nitro group, a strong electron-withdrawing substituent, renders the pyridine ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While halides are common leaving groups, the nitro group can also be displaced, particularly when positioned at activated sites. wikipedia.orglookchem.com

For 3-nitropyridine (B142982) derivatives, the nitro group activates the ring, making it a target for various nucleophiles. lookchem.com Studies on related 2-R-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by sulfur nucleophiles, such as thiols, in the presence of a base like potassium carbonate in DMF. nih.gov This reactivity suggests that 2-Pyridinamine, N,N,4-trimethyl-3-nitro- can serve as a substrate for SNAr reactions, where various nucleophiles (e.g., thiols, alkoxides, amines) could potentially displace the nitro group. nih.govwikipedia.org The N,N-dimethylamino group at the C2 position and the methyl group at the C4 position would further influence the regioselectivity and rate of such substitutions.

A key reaction demonstrating this principle is the synthesis of the parent compound itself, which can be achieved through the nucleophilic aromatic substitution of 2-fluoro-3-nitropyridine (B72422) with dimethylamine (B145610). This reaction proceeds with high yield, underscoring the susceptibility of the C2 position to nucleophilic attack, which is further activated by the adjacent nitro group.

Table 1: Nucleophilic Substitution Reactions on Nitropyridine Systems

| Reactant | Nucleophile | Conditions | Product | Reference |

| 2-Fluoro-3-nitropyridine | Dimethylamine | K₂CO₃, THF/DMF, 100°C | N,N-Dimethyl-3-nitropyridin-2-amine | |

| 2-Methyl-3-nitro-5-bromopyridine | Benzylthiol (BnSH) | K₂CO₃, DMF | 2-Methyl-3-(benzylthio)-5-bromopyridine | nih.gov |

| 3-Bromo-4-nitropyridine | Amines | Polar aprotic solvents | Mixture including nitro-group migrated products | clockss.org |

Redox Behavior and Transformations

The nitro group is readily reduced to an amino group under various conditions, a transformation of significant synthetic utility. researchgate.net This reduction is one of the most common and important reactions for preparing primary amines from nitro compounds. researchgate.net

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com This approach is efficient for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provide a mild alternative for reducing nitro groups. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) is another mild reagent capable of this transformation. commonorganicchemistry.com More recently, trichlorosilane (B8805176) in the presence of a base has been developed as a chemoselective method for reducing nitro groups without affecting other reducible functional groups. google.com

In the context of 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, catalytic hydrogenation would be expected to convert the 3-nitro group into a 3-amino group, yielding N¹,N¹,4-trimethylpyridine-2,3-diamine. This transformation is valuable for creating precursors for more complex heterocyclic structures. lookchem.com The reduction can also proceed to intermediate stages, such as hydroxylamines, by using specific reagents and controlling reaction conditions. For instance, reducing vicinally substituted nitropyridines with a Zn/NH₄Cl system can yield the corresponding hydroxylamines. researchgate.net

Reactivity of the N,N-Dimethylamino Moiety

The N,N-dimethylamino group at the C2 position is a strong electron-donating group that significantly influences the electronic properties and reactivity of the molecule.

Basicity and Protonation Equilibria

Amines are Brønsted-Lowry bases due to the lone pair of electrons on the nitrogen atom. libretexts.org The basicity of aminopyridines is influenced by the hybridization of the nitrogen atoms and the electronic effects of substituents. libretexts.org In 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, there are two basic nitrogen atoms: the exocyclic amine nitrogen and the pyridine ring nitrogen.

The pKa of the conjugate acid of 2-aminopyridine (B139424) is 6.86. acs.org Simple alkylamines typically have pKa values in the range of 9.5 to 11.0. libretexts.org The N,N-dimethylamino group in the target compound increases the electron density on the pyridine ring, which would generally increase the basicity of the ring nitrogen compared to unsubstituted pyridine (pKa of conjugate acid = 5.25). wikipedia.orgmsu.edu However, the strongly electron-withdrawing 3-nitro group counteracts this effect by decreasing electron density throughout the ring, thereby reducing the basicity of both nitrogen atoms. The steric hindrance from the C4-methyl and the N,N-dimethylamino groups may also influence the accessibility of the nitrogen lone pairs for protonation.

For comparison, the pKa of the conjugate acid of 4-(dimethylamino)pyridine (DMAP) is 9.7, significantly higher than that of pyridine. chegg.com This increased basicity is due to resonance stabilization of the protonated form, where the positive charge is delocalized onto the exocyclic dimethylamino group. libretexts.orgchegg.com In 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, the 3-nitro group's deactivating effect would lead to a pKa value considerably lower than that of DMAP.

Table 2: pKa Values of Conjugate Acids for Pyridine Derivatives

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.25 | wikipedia.orgmsu.edu |

| 2-Aminopyridine | 6.86 | acs.org |

| 4-(Dimethylamino)pyridine (DMAP) | 9.7 | msu.educhegg.com |

| Aniline | 4.6 | msu.edu |

| N,N-Dimethylaniline | 5.1 | chegg.com |

Reactions at the Amine Nitrogen (e.g., Acylation, Alkylation)

The exocyclic N,N-dimethylamino group, being a tertiary amine, is generally unreactive towards acylation. However, the pyridine ring nitrogen can undergo reactions such as alkylation and acylation. Reaction with alkyl halides leads to the formation of a quaternary pyridinium (B92312) salt, which further activates the ring. wikipedia.org

While the exocyclic amine in our target compound is tertiary, related primary and secondary 2-aminopyridines readily undergo acylation at the amino group. nih.gov Catalysts like 4-(dimethylamino)pyridine (DMAP) are highly effective in promoting acylation reactions of alcohols and phenols, proceeding through an N-acylpyridinium intermediate. acs.orgacs.orgwikipedia.orgyoutube.com Although the exocyclic nitrogen of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- cannot be acylated, the pyridine nitrogen can still act as a nucleophile, though its reactivity is diminished by the attached nitro group.

Reactions Involving the Pyridine Ring System

The pyridine ring itself is an aromatic heterocycle with distinct reactivity patterns. Due to the electronegative nitrogen atom, the ring is electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution but more reactive towards nucleophilic substitution. wikipedia.org

Electrophilic substitutions on pyridine, such as nitration or sulfonation, are generally difficult and require harsh conditions because the ring nitrogen is protonated or complexes with the electrophile, creating a highly deactivated pyridinium cation. wikipedia.orgresearchgate.net When substitution does occur, it favors the 3-position. wikipedia.org In 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, the ring is already heavily substituted and strongly deactivated by the 3-nitro group, making further electrophilic substitution highly unlikely.

Conversely, the ring is activated towards nucleophilic attack. As discussed in section 5.1.1, the 3-nitro group facilitates SNAr reactions. wikipedia.orgnih.gov Additionally, the pyridine ring can be functionalized through metallation followed by reaction with an electrophile. youtube.comyoutube.com For instance, pyridines can be deprotonated at positions ortho to the nitrogen using strong bases like lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching with an electrophile like an alkyl halide or a carbonyl compound. youtube.comnih.govescholarship.org The substituents on 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would direct such a reaction, with potential deprotonation occurring at the C5 or C6 positions, though the strong deactivation by the nitro group would make this challenging.

Electrophilic Substitution Patterns

The pyridine ring is inherently resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen atom, which is comparable in effect to a nitro group. thieme-connect.de However, the outcome of such reactions is dictated by the combined influence of the substituents present. For 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, the directing effects are as follows:

N,N-dimethylamino group (at C2): A powerful activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Nitro group (at C3): A strong deactivating group that directs meta (C5).

Methyl group (at C4): A weak activating group that directs ortho (C3, C5) and para (C6).

The C3 position is sterically hindered and deactivated by the adjacent nitro group. The C6 position is electronically favorable (para to the methyl group) but may experience some steric hindrance from the C5 position. The C5 position represents the most probable site for electrophilic attack, as it is activated by both the C2-dimethylamino group (para-directing) and the C4-methyl group (ortho-directing), and it is the meta position relative to the deactivating nitro group.

While specific electrophilic substitution studies on 2-Pyridinamine, N,N,4-trimethyl-3-nitro- are not extensively documented, the synthesis of the closely related compound, 4-Methyl-3-nitropyridin-2-amine, is achieved through the nitration of 2-Amino-4-picoline, demonstrating the feasibility of electrophilic nitration on a similar scaffold. nih.gov

Nucleophilic Substitution Reactions on the Pyridine Core

The pyridine ring's electron deficiency makes it susceptible to nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. thieme-connect.dequora.com This reactivity is significantly enhanced in 2-Pyridinamine, N,N,4-trimethyl-3-nitro- by the potent electron-withdrawing nitro group at the C3 position.

Nucleophilic attack is strongly favored at positions ortho and para to the ring nitrogen because the resulting anionic intermediate (a Meisenheimer-type complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. quora.comstackexchange.com

Attack at C6: This position is ortho to the ring nitrogen and para to the C3-nitro group, making it a highly activated site for nucleophilic attack.

Attack at C4: This position is para to the ring nitrogen. While activated, it is occupied by a methyl group, which would need to be displaced as a leaving group, a generally unfavorable process.

Attack at C2: This position is blocked by the N,N-dimethylamino group.

Therefore, nucleophilic substitution is most likely to occur at the C6 position, displacing a hydride ion or another suitable leaving group if present. The stability of the intermediate anion is the key factor driving the reaction. stackexchange.com

Reactivity of the C4 Methyl Group

Reactions at the Methyl Group (e.g., Oxidation, Condensation)

The methyl group at the C4 position exhibits reactivity characteristic of alkyl groups attached to heteroaromatic rings, which can be enhanced by the electronic nature of the ring.

Oxidation: The selective oxidation of methyl groups on aromatic rings can be achieved using various catalytic systems. For instance, systems involving 4-N,N-Dimethylaminopyridine (DMAP) in combination with a bromide source have been shown to effectively catalyze the oxidation of methyl aromatics using molecular oxygen. mdpi.com The proposed mechanism often involves a radical chain process. mdpi.com A similar approach could potentially be applied to oxidize the C4-methyl group of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- to a formyl or carboxyl group.

Condensation: The protons of the C4-methyl group are acidic due to the electron-withdrawing nature of the nitro-substituted pyridine ring. Under basic conditions, deprotonation can occur to form a resonance-stabilized carbanion. This anion can then act as a nucleophile in condensation reactions with electrophiles such as aldehydes and ketones (e.g., in a Knoevenagel-type condensation) to form styryl-like derivatives.

Kinetic and Thermodynamic Aspects of Reactions

Such a study on the nucleophilic substitution at the C6 position of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would yield crucial data on the reaction's feasibility and mechanism. The table below illustrates the type of data that would be generated from a kinetic and thermodynamic investigation.

Interactive Table: Hypothetical Kinetic and Thermodynamic Data for Nucleophilic Attack on 2-Pyridinamine, N,N,4-trimethyl-3-nitro-

| Parameter | Description | Hypothetical Value |

| kf (M-1s-1) | Second-order rate constant for the formation of the intermediate complex. | 5.0 x 102 |

| kd (s-1) | First-order rate constant for the decomposition of the intermediate complex. | 0.05 |

| Keq (M-1) | Equilibrium constant for complex formation (kf/kd). | 1.0 x 104 |

| ΔH‡ (kJ/mol) | Enthalpy of activation for the forward reaction. | 45 |

| ΔS‡ (J/mol·K) | Entropy of activation for the forward reaction. | -60 |

| ΔH° (kJ/mol) | Standard enthalpy change for the overall reaction. | -50 |

| ΔS° (J/mol·K) | Standard entropy change for the overall reaction. | -80 |

Note: The values in this table are illustrative and not based on experimental results for the specified compound.

Investigation of Reaction Intermediates and Transition States

The investigation of transient species is fundamental to understanding reaction mechanisms.

Nucleophilic Aromatic Substitution: The key intermediate in nucleophilic substitution on this compound would be an anionic σ-complex, often referred to as a Meisenheimer complex. stackexchange.com In this intermediate, the nucleophile is covalently bonded to the ring (e.g., at C6), disrupting the aromaticity, and the negative charge is delocalized across the pyridine nitrogen and the oxygen atoms of the C3-nitro group.

Electrophilic Aromatic Substitution: The corresponding intermediate for electrophilic attack (e.g., at C5) is a cationic σ-complex known as an arenium ion or Wheland intermediate. The stability of this cation is influenced by the electronic contributions of the ring substituents.

Side-Chain Reactions: Radical oxidation of the C4-methyl group would proceed through a C4-(radicalomethyl)pyridine intermediate. mdpi.com Condensation reactions would involve a C4-(anionomethyl)pyridine intermediate stabilized by resonance.

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structures, energies, and properties of these short-lived intermediates and the transition states that connect them to reactants and products. Such calculations could provide detailed insights into the reaction pathways, activation barriers, and regioselectivity observed for 2-Pyridinamine, N,N,4-trimethyl-3-nitro-.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Heterocyclic Systems6.2. Precursor for Diversified Pyridine (B92270) Derivatives6.3. Potential in Catalysis and Organocatalysis6.4. Considerations for Advanced Material Science (e.g., Organic Optoelectronic Materials)

It is possible that "2-Pyridinamine, N,N,4-trimethyl-3-nitro-" is a novel compound that has not yet been synthesized or characterized, or that it is a theoretical structure not yet described in the scientific literature. Without any foundational data, a scientifically accurate and informative article as per the user's request cannot be produced.

Table of Mentioned Compounds

Advanced Analytical Methodologies for Characterization of 2 Pyridinamine, N,n,4 Trimethyl 3 Nitro

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, and by-products. The choice of technique is dictated by the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of "2-Pyridinamine, N,N,4-trimethyl-3-nitro-" due to its high resolution and sensitivity. A reversed-phase method is typically employed for the analysis of aromatic nitro compounds. nih.govnih.gov

A validated reversed-phase HPLC method can effectively quantify the purity of the compound. researchgate.net The separation is generally achieved on a C18 column, which separates compounds based on their hydrophobicity. chromforum.org A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is used to elute the compound from the column. sielc.comjst.go.jp The presence of the nitro and dimethylamino groups on the pyridine (B92270) ring imparts a moderate polarity to the molecule, influencing its retention time. UV detection is suitable for this compound due to the presence of the chromophoric nitro-substituted pyridine ring, with an optimal detection wavelength typically determined by UV-Vis spectrophotometry. nih.govresearchgate.net

Table 1: Illustrative HPLC Purity Analysis Data

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Purity | 99.2% (by area normalization) |

This data is for illustrative purposes and represents a typical HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of "2-Pyridinamine, N,N,4-trimethyl-3-nitro-" by Gas Chromatography (GC) is challenging due to its relatively low volatility and potential for thermal degradation in the GC inlet. thermofisher.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. mdpi.comsigmaaldrich.com Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in amino groups. gcms.cz

The secondary amine in "2-Pyridinamine, N,N,4-trimethyl-3-nitro-" can be derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form its corresponding trimethylsilyl (B98337) (TMS) derivative. caltech.eduthescipub.com This TMS derivative is significantly more volatile and can be readily analyzed by GC-MS. mdpi.comnih.gov

The subsequent GC-MS analysis provides a chromatogram for purity assessment and a mass spectrum for identification. The fragmentation pattern in the mass spectrum is characteristic of the derivatized molecule and can be used to confirm its structure. Common fragments would include the molecular ion of the TMS-derivative and ions resulting from the loss of methyl groups and the silyl (B83357) moiety.

Table 2: Hypothetical GC-MS Parameters for TMS-Derivatized Compound

| Parameter | Value |

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | Capillary column (e.g., 30m x 0.25mm, 0.25µm film) |

| Carrier Gas | Helium |

| Oven Program | 100°C (2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

This data is for illustrative purposes and represents a typical GC-MS analysis of a derivatized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is exceptionally well-suited for the direct analysis of "2-Pyridinamine, N,N,4-trimethyl-3-nitro-" without the need for derivatization.

Using an electrospray ionization (ESI) source in positive ion mode, the compound can be readily ionized to produce a protonated molecule [M+H]⁺. The mass analyzer then provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. ncsu.edu In-source collision-induced dissociation (CID) can be used to fragment the parent ion, generating a unique fragmentation pattern that serves as a fingerprint for the molecule. thermofisher.com The fragmentation of protonated nitrosamine (B1359907) compounds often involves characteristic losses. nih.govsemanticscholar.org For "2-Pyridinamine, N,N,4-trimethyl-3-nitro-", expected fragmentation pathways could include the loss of the nitro group (NO₂) and cleavage of the dimethylamino group.

Table 3: Predicted LC-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Fragment Ions (m/z) | Postulated Neutral Loss |

| 183.12 | 137.11 | NO₂ |

| 138.10 | CH₃-N=CH₂ | |

| 110.08 | C₄H₈N |

This data is hypothetical and based on predicted fragmentation patterns.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For "2-Pyridinamine, N,N,4-trimethyl-3-nitro-", these methods provide insights into its thermal stability, decomposition profile, and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. ipfdd.delibretexts.org A TGA thermogram of "2-Pyridinamine, N,N,4-trimethyl-3-nitro-" would reveal its decomposition temperature and the presence of any volatile components. The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. mdpi.com

The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition of "2-Pyridinamine, N,N,4-trimethyl-3-nitro-" is expected to occur in distinct steps, corresponding to the cleavage of its functional groups. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of weight loss is at its maximum. researchgate.net

Table 4: Representative TGA Decomposition Data

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 180 - 250 | ~25% | Loss of nitro group |

| 250 - 350 | ~24% | Loss of dimethylamino group |

| > 350 | >30% | Decomposition of the pyridine ring |

This data is illustrative and represents a plausible thermal decomposition profile.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. wikipedia.org The DTA curve, or thermogram, provides information on physical and chemical changes such as melting, crystallization, and decomposition. vbcop.orginflibnet.ac.in

For "2-Pyridinamine, N,N,4-trimethyl-3-nitro-", the DTA curve would show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would likely be observed, corresponding to the decomposition of the molecule. nih.gov The combination of TGA and DTA, often performed simultaneously in a TGA/DTA instrument, provides a comprehensive thermal profile of the compound. researchgate.net

A typical DTA curve for this compound would exhibit a sharp endothermic peak indicating a well-defined melting point. This would be followed by one or more exothermic peaks at higher temperatures, aligning with the weight loss steps observed in the TGA analysis, indicating the energy released during decomposition.

Surface Characterization Techniques for Thin Films or Crystals of 2-Pyridinamine, N,N,4-trimethyl-3-nitro-

The surface morphology and elemental composition of crystalline or thin film forms of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- are crucial for understanding its physical properties and potential applications. Techniques such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are powerful tools for this purpose, providing high-resolution imaging and elemental analysis, respectively.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. In the context of 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, SEM analysis would be instrumental in examining the crystal habit, surface features, and any defects present in the crystalline structure.

Surface Topography: The presence of any surface features such as steps, kinks, or etch pits, which can provide insights into the crystal growth mechanism.

Agglomeration: The tendency of individual crystals to form larger clusters or agglomerates.

A representative data table summarizing potential SEM findings is presented below.

| Parameter | Observation | Interpretation |

| Crystal Habit | Well-formed prismatic crystals with defined facets. | Indicates a slow and controlled crystallization process, leading to a stable form. |

| Average Crystal Size | 50-150 µm | Provides information on the nucleation and growth rates during crystallization. |

| Surface Features | Smooth surfaces with occasional growth steps observed at high magnification. | Suggests a layer-by-layer growth mechanism. |

| State of Aggregation | Crystals are mostly discrete with minimal agglomeration. | Indicates good dispersibility, which can be important for formulation and processing. |

This table is illustrative and based on typical findings for crystalline organic compounds.

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a powerful analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. EDX analysis of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would confirm the presence of the expected elements (Carbon, Nitrogen, and Oxygen) and could also reveal the presence of any impurities.

The EDX spectrum for a pure sample of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- would show distinct peaks corresponding to the K-alpha shells of Carbon (C), Nitrogen (N), and Oxygen (O). The relative intensities of these peaks can provide a semi-quantitative analysis of the elemental composition. Furthermore, elemental mapping can be performed to visualize the spatial distribution of these elements across the sample surface, which is particularly useful for assessing the homogeneity of the compound.

A summary of the expected EDX data for 2-Pyridinamine, N,N,4-trimethyl-3-nitro- is provided in the interactive table below.

| Element | Expected Atomic % | Actual Atomic % (Hypothetical) | Expected Weight % | Actual Weight % (Hypothetical) |

| Carbon (C) | 52.92% | 53.1% | 60.0% | 60.2% |

| Nitrogen (N) | 23.51% | 23.4% | 23.3% | 23.2% |

| Oxygen (O) | 11.76% | 11.6% | 16.7% | 16.6% |

| Hydrogen (H)* | 11.81% | N/A | 0.0% | N/A |

*Note: EDX is not capable of detecting very light elements like Hydrogen. The expected values are calculated based on the chemical formula C9H12N4O2. The "Actual" values are hypothetical and represent what might be found in an experimental setting, allowing for minor variations.

This elemental analysis is crucial for confirming the identity and purity of the synthesized compound, complementing data from other analytical techniques such as NMR and mass spectrometry. clariant.comrobertson-microlit.com

Intermolecular Interactions and Supramolecular Chemistry of 2 Pyridinamine, N,n,4 Trimethyl 3 Nitro

Hydrogen Bonding Networks in the Solid State

In the crystalline state of 4-Methyl-3-nitropyridin-2-amine, both intramolecular and intermolecular hydrogen bonds are observed, contributing significantly to the stability of the structure. nih.govnih.gov

The crystal structure reveals the presence of an intramolecular N-H...O hydrogen bond. nih.govnih.gov This interaction occurs between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, forming a ring motif. nih.gov

Furthermore, the molecules form inversion dimers in the crystal lattice, which are linked by pairs of intermolecular N-H...N hydrogen bonds. nih.govnih.gov This specific interaction results in the formation of a distinct ring motif in the crystal packing. nih.gov

A summary of the hydrogen-bond geometry is presented in the table below.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···N | 0.88 | 2.17 | 3.045 | 174 |

| N—H···O | 0.85 | 2.01 | 2.612 | 127 |

| Data derived from the crystallographic study of 4-Methyl-3-nitropyridin-2-amine. nih.gov |

The geometry of the hydrogen bonds is influenced by both steric and electronic factors within the molecule. The presence of the nitro group, which is electron-withdrawing, increases the acidity of the amino protons, thereby strengthening their hydrogen-donating capacity. However, the spatial arrangement of the substituents on the pyridine (B92270) ring also imposes steric constraints that dictate the optimal geometry for these interactions.

The planarity of the pyridine ring is a key factor, with the amino nitrogen atom and the methyl carbon atom showing only slight deviations from the ring's plane. nih.gov The nitro group is twisted with respect to the pyridine ring, as indicated by a dihedral angle of 15.5 (3)°. nih.govnih.gov This deviation from coplanarity is likely a result of minimizing steric hindrance between the nitro group and the adjacent methyl group, which in turn affects the orientation and strength of the intramolecular N-H...O hydrogen bond.

Crystal Engineering and Polymorphism Studies

The study of the crystal structure of 4-Methyl-3-nitropyridin-2-amine is a fundamental aspect of crystal engineering, which aims to design and control the formation of solid-state structures with desired properties. acs.orgacs.org The observed supramolecular assembly, with its specific network of hydrogen bonds and π-stacking interactions, demonstrates how the functional groups on the pyridine ring direct the crystal packing. nih.gov The formation of robust hydrogen-bonded dimers is a common strategy in crystal engineering to create predictable and stable crystalline materials. acs.org

There are no specific studies on the polymorphism of 2-Pyridinamine, N,N,4-trimethyl-3-nitro- reported in the reviewed literature. Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Further research would be required to investigate whether this compound can form different polymorphs under various crystallization conditions.

Future Research Directions and Emerging Applications of 2 Pyridinamine, N,n,4 Trimethyl 3 Nitro

Exploration of Novel Reaction Pathways and Catalyst Development

The synthesis and functionalization of substituted pyridines are central to organic chemistry. For 2-Pyridinamine, N,N,4-trimethyl-3-nitro-, future research will likely focus on developing efficient and selective synthetic routes and exploring its reactivity in catalytic systems.

The direct nitration of pyridine (B92270) and its derivatives can be challenging. wikipedia.org Therefore, a key area of investigation will be the development of novel synthetic pathways to access the target molecule. This could involve multi-step sequences, such as the nitration of a pre-functionalized pyridine ring. For instance, a potential route could involve the synthesis of N,N'-di-(3-pyridyl)-urea, followed by nitration to yield N,N'-di-(2-nitro-3-pyridyl)-urea, and subsequent hydrolysis to produce 2-nitro-3-aminopyridine. google.com Further methylation would then be required to arrive at the final product. Another approach could involve the ring transformation of compounds like 1-methyl-3,5-dinitro-2-pyridone, which can react with a ketone and an ammonia (B1221849) source to form various nitropyridines. nih.gov

Once synthesized, the exploration of this compound's catalytic activity will be a significant research avenue. Pyridine derivatives are known to act as catalysts in a variety of organic transformations. scribd.comnih.gov The presence of both a basic amino group and an electron-withdrawing nitro group could impart unique catalytic properties. Research could focus on its potential as a catalyst in reactions such as acylations, alkylations, and condensations. scribd.comresearchgate.net Furthermore, the development of heterogeneous catalysts, for instance by immobilizing the compound on a solid support like magnetic nanoparticles, could offer advantages in terms of reusability and ease of separation. nih.gov The catalytic reduction of the nitro group to a hydroxylamine (B1172632) or an amine would also be a key area of study, as this can be a challenging transformation to control selectively. mdpi.com

Design of Derivatives with Tunable Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of pyridine derivatives are highly dependent on the nature and position of their substituents. The interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group in 2-Pyridinamine, N,N,4-trimethyl-3-nitro- is expected to result in interesting photophysical properties.

Future research will undoubtedly focus on the synthesis of a library of derivatives to systematically tune these properties. This could involve:

Modification of the amino group: Varying the alkyl substituents on the nitrogen atom to modulate the electron-donating strength.

Substitution at other positions on the pyridine ring: Introducing different functional groups to alter the electronic landscape of the molecule. For example, the introduction of halogens or other electron-withdrawing or -donating groups could significantly impact the molecule's properties. mdpi.com

Derivatization of the nitro group: While less common, exploring reactions of the nitro group could lead to novel structures with unique characteristics.

The study of these derivatives would involve a combination of experimental techniques, such as UV-Vis and fluorescence spectroscopy, and computational modeling. Solvatochromism studies, examining the change in spectroscopic properties in different solvents, would provide insights into the nature of the excited states. researchgate.net The investigation of nitroaromatic compounds for their emission properties is an active area of research, with some nitroaromatics exhibiting aggregation-induced emission (AIE), where they are non-emissive in solution but become fluorescent in the solid state. nih.gov